POTASSIUM GRAPHITE
CAS No.: 12081-88-8
Cat. No.: VC0228747
Molecular Formula: C30H50O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12081-88-8 |
---|---|
Molecular Formula | C30H50O3 |
Molecular Weight | 0 |
Introduction
STRUCTURE AND COMPOSITION
Stacking Sequence
SYNTHESIS METHODS
Several methods exist for synthesizing potassium graphite, with the most common being the vapor-phase technique. The synthesis typically involves controlling the temperature difference between potassium metal and graphite to achieve the desired stoichiometry.
A modified single-temperature-zone technique has been developed where stoichiometric amounts of graphite and potassium are weighed, transferred to a glass ampoule, evacuated, sealed, and heated at specific temperatures . The composition of the potassium-graphite system based on the temperature difference between the graphite host and potassium vapor is shown in Table 1.
Table 1: Relationship between Temperature Difference and Potassium-Graphite Composition
K/C × 100 | Tgraphite - Tpotassium (°C) | Resulting Compound |
---|---|---|
12.5 | <50 | KC8 |
4.17 | 100-200 | KC24 |
2.78 | >250 | KC36 |
The quality of the starting graphite significantly impacts the properties of the resulting intercalation compound. High purity, natural flake crystalline graphite produces the best results, while amorphous impurities decrease the quality of the final product .
Recent research has also explored electrochemical methods for potassium intercalation in graphite. Unlike chemical vapor intercalation, electrochemical (de)potassiation follows different phase evolution behaviors, which have been studied using operando X-ray diffraction techniques .
PHYSICAL PROPERTIES
Electrical Properties
Potassium intercalation dramatically alters the electrical properties of graphite. While pristine graphite has only about 10^-4 charge carriers per carbon atom, alkali metal GICs like KC24 show significantly increased carrier concentration due to charge donation from potassium to the graphite conduction band .
This results in substantial increases in both the in-plane conductivity (σa) and c-axis conductivity (σc). For KC24, the c-axis conductivity is approximately 24 times larger than for pristine graphite, with an anisotropy factor σa/σc of about 860 . This anisotropic conductivity reflects the layered structure of the material.
The enhanced electrical conductivity of potassium graphite arises from the rapid electron exchange between the intercalated potassium and the graphite layers. Unlike plain graphite with only delocalized electrons from sp² hybridized carbon atoms, KC8 features additional delocalized electrons that can move across the graphite layers, with electrons available for donation accessible on the surface .
Structural Parameters
First-principles calculations using van der Waals density-functional (vdW-DF) approaches have provided insights into the structural parameters of potassium-intercalated graphite. These calculations reveal that the bonding in potassium-graphite compounds is reasonably well accounted for by traditional semilocal density-functional theory (DFT) .
Table 2: Structural Parameters of Potassium-Intercalated Graphite
The vdW-DF approach has been found to stabilize the graphite crystal structure, with crystal parameters in fair agreement with experiments. This approach also reveals that, compared to traditional semilocal approaches, there is a weak softening of the elastic response in potassium-intercalated graphite .
CHEMICAL PROPERTIES AND REACTIVITY
Potassium graphite is characterized by its strong reducing capabilities, making it valuable in various chemical syntheses. The intercalation process involves charge transfer from potassium to graphite, resulting in a material with unique reactivity patterns .
As an extremely strong reducing agent, powdered KC8 acts heterogeneously in organic solvents, exploiting its high surface area. The potassium atoms located at the intercalated edges are more accessible for reactions and exhibit a reduction potential similar to that of metallic potassium .
The strong reducing ability of KC8 can be utilized for:
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Formation of multiple bonds between elements
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Polymerization catalysis
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Coupling reactions in organic synthesis
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Construction of complex molecular structures
During the intercalation process, potassium atoms adsorb on graphite from the vapor phase and transfer their valence charge to the substrate. The atoms then diffuse rapidly along the graphene basal plane before entering the interlayer region, gaining additional energy in the process. This intercalation is promoted at higher coverages associated with higher potassium pressure .
Importantly, the functionalization of graphene edges is essential for successful intercalation, as bare edges tend to reconstruct and reconnect, closing off the entry channels for potassium atoms .
APPLICATIONS
As a Reducing Agent
One of the most significant applications of potassium graphite is as a reducing agent in chemical synthesis. Its heterogeneous nature and strong reducing power make it valuable for various transformations, including:
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Metal reduction: KC8 can reduce metal salts (M⁺Cl⁻) to pure metals (M), facilitating the preparation of active metals on highly dispersed graphite surfaces8
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Barton-type reductions
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Reduction of α,β-unsaturated carbonyl compounds
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Carboxylation reactions
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Reduction of vinylic and allylic sulfones
The heterogeneous nature of KC8 provides advantages in reaction workup, as it can be easily separated from organic reaction mixtures after completion8.
Other Applications
Additional applications of potassium graphite include:
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As a conductive additive in composite materials
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In supercapacitors
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As a precursor for other potassium-based compounds
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In materials exhibiting interesting magnetic properties due to unpaired electrons in the graphite lattice
RECENT ADVANCEMENTS AND RESEARCH
Recent research on potassium graphite has focused on understanding its formation dynamics and potential applications in modern energy storage systems. Ab initio molecular dynamics simulations have revealed the microscopic dynamics of potassium intercalation in graphite, providing insights into the diffusion processes and energy landscapes involved .
A significant advancement has been the development of potassium-enriched graphite (KRG) as a stable hybrid anode for potassium batteries. This material overcomes limitations of conventional graphite anodes, offering higher capacity and stability .
The phase evolution during electrochemical potassium intercalation has been elucidated using operando X-ray diffraction. This research has revealed staging transformations from graphite to stage-1 KC8 through disorderly stacked high stage, stage 4L, stage 3L, stage 2L, and stage 1 phases, as well as reversal transitions including hysteresis .
Based on experimental and theoretical data, researchers have proposed structural change mechanisms during electrochemical K-intercalation and deintercalation, based on Daumas–Hérold defects and their disappearance during complete K-intercalation .
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